molecular formula C29H34N6O9 B182060 Suc-Ala-Gly-Pro-Phe-pNA CAS No. 128802-77-7

Suc-Ala-Gly-Pro-Phe-pNA

Cat. No. B182060
M. Wt: 610.6 g/mol
InChI Key: VSEGOTQZYWBMCQ-TZYHBYERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Suc-Ala-Gly-Pro-Phe-pNA is a chromogenic substrate that can be cleaved by various enzymes such as cathepsin G, subtilisins, chymotrypsin, chymase, and cyclophilin . It is not hydrolyzed by neutrophil elastase . The release of p-nitroanilide is monitored at 405-410 nm .


Synthesis Analysis

The synthesis of Suc-Ala-Gly-Pro-Phe-pNA has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .


Molecular Structure Analysis

The molecular formula of Suc-Ala-Gly-Pro-Phe-pNA is C30H36N6O9 . Its molecular weight is 624.64 .


Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline, which is yellow in color under alkaline conditions . This substrate can be used for inhibitor screening and kinetic analysis .


Physical And Chemical Properties Analysis

Suc-Ala-Gly-Pro-Phe-pNA appears as a white to faint yellow powder . It is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml, producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml .

Scientific Research Applications

Enzyme Identification and Characteristics

  • Proline Endopeptidase in Hog Kidney Cytosol : The compound is utilized for identifying a specific hydrolase in hog kidney cytosol, which is a proline endopeptidase, an enzyme important for peptide hydrolysis. It acts on peptides with the structure Y-Ala (or Pro)-X and is inhibited by certain agents like diisopropyl fluorophosphate and p-chloromercuribenzoate (Soeda, Ohyama, & Nagamatsu, 1984).

  • Characterization of Peptidyl Prolyl cis-trans Isomerase Activities : The compound helps in understanding the substrate specificities of cyclophilin and FK-506 binding protein (FKBP) related to peptidyl prolyl cis-trans isomerase activities. It demonstrates that cyclophilin and FKBP are part of a family of enzymes with distinct substrate specificities, implying diverse physiological roles (Harrison & Stein, 1990).

Interaction with Human Cyclophilin

  • Binding to Human Cyclophilin hCyp‐18 : The compound is used to investigate the binding of peptides to human cyclophilin hCyp‐18. It indicates two independent subsites for binding: a ‘proline’ subsite and a ‘pNA’ subsite. This research aids in understanding the enzyme's interaction with peptides and its role in protein folding (Demange, Moutiez, Vaudry, & Dugave, 2001).

Biochemical and Molecular Characterization

  • Characterizing Prolyl Oligopeptidase : The compound has been used in the purification and characterization of prolyl oligopeptidase from various sources, such as bovine lens. This enzyme is crucial for hydrolyzing specific peptide bonds and plays a role in various biological processes (Sharma & Ortwerth, 1994).

  • Study of Enzyme Catalysis by Distortion : It is also involved in the study of the mechanism of peptidyl prolyl cis-trans isomerase, suggesting a catalysis mechanism involving distortion and noncovalent interactions with the substrate (Harrison & Stein, 1990).

Applications in Microbiology

  • Characterization of Azotobacter vinelandii FKBP Family Members : In microbiological research, the compound helps in characterizing peptidyl-prolyl cis/trans isomerase activity in soil bacteria, specifically in Azotobacter vinelandii. This study is vital for understanding the role of these enzymes in bacterial growth and metabolism (Dimou, Zografou, Venieraki, & Katinakis, 2011).

Development of Inhibitors and Therapeutic Agents

  • Designing Inhibitors for hCyp-18 : The compound is pivotal in developing inhibitors for human cyclophilin hCyp-18, a peptidyl-prolyl cis-trans isomerase. These inhibitors have potential applications in developing therapeutics for diseases like HIV (Demange, Moutiez, & Dugave, 2002).

Clinical Research and Disease Understanding

  • Understanding Periodontal Disease : It's used in clinical research to understand proteolytic enzyme activity in periodontal disease. This research is vital for developing diagnostic and treatment methods for such diseases (Mailhot, Potempa, Stein, Travis, Sterrett, Hanes, & Russell, 1998).

  • Characterizing Human Serum Peptidases : It assists in characterizing peptidases in human serum, which is essential for understanding various physiological processes and disease mechanisms (Hori, Yanagisawa, & Nagai, 1982).

  • Purification and Study of Human Kidney Endopeptidases : This compound is used in the purification and characterization of endopeptidases from human kidney, essential for understanding kidney function and associated disorders (Ishida, Ogawa, Kōsaki, Mega, & Ikenaka, 1983).

Safety And Hazards

Suc-Ala-Gly-Pro-Phe-pNA is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Suc-Ala-Gly-Pro-Phe-pNA is a readily soluble, specific, and sensitive substrate for chymotrypsin and human pancreatic elastase . It has potential applications in the investigation of the molecular mechanism of action of proteases . It can also be used in enzymatic assays for the measurement of chymotrypsin-like activity.

properties

IUPAC Name

4-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N6O9/c1-18(31-24(36)13-14-26(38)39)27(40)30-17-25(37)34-15-5-8-23(34)29(42)33-22(16-19-6-3-2-4-7-19)28(41)32-20-9-11-21(12-10-20)35(43)44/h2-4,6-7,9-12,18,22-23H,5,8,13-17H2,1H3,(H,30,40)(H,31,36)(H,32,41)(H,33,42)(H,38,39)/t18-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEGOTQZYWBMCQ-TZYHBYERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suc-Ala-Gly-Pro-Phe-pNA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suc-Ala-Gly-Pro-Phe-pNA
Reactant of Route 2
Reactant of Route 2
Suc-Ala-Gly-Pro-Phe-pNA
Reactant of Route 3
Reactant of Route 3
Suc-Ala-Gly-Pro-Phe-pNA
Reactant of Route 4
Reactant of Route 4
Suc-Ala-Gly-Pro-Phe-pNA
Reactant of Route 5
Reactant of Route 5
Suc-Ala-Gly-Pro-Phe-pNA
Reactant of Route 6
Suc-Ala-Gly-Pro-Phe-pNA

Citations

For This Compound
29
Citations
RK Harrison, CG Caldwell, A Rosegay… - Journal of the …, 1990 - ACS Publications
… Specific activities were as follows: H3l4CO-Suc-AlaGly-Pro-Phe-pNA, 80 juCi/mg; 3H3CO-Suc-Ala-Gly-(D,D)-Pro-PhepNA, 108 MCi/mg. Cyclophilin fromcalf thymus was purified by the …
Number of citations: 38 pubs.acs.org
RK Harrison, RL Stein - Biochemistry, 1990 - ACS Publications
… for the hydrolysis of Suc-Ala-GlyPro-Phe-pNA by chymotrypsin in the presence of PPI. The data were collected at pH 7.8 in a buffered solution containing 50 mM HEPES. Final …
Number of citations: 232 pubs.acs.org
LG Boros, B De Corte, RH Gimi, JT Welch, Y Wu… - Tetrahedron letters, 1994 - Elsevier
… The dipeptide isosteres were elaborated to provide the conformationally constrained analogs (1-(R), 1-(S) and 2-(R), 2-(S)) of the Suc-Ala-Gly-Pro-Phe-pNA tetrapeptide, a synthetic …
Number of citations: 109 www.sciencedirect.com
RK Harrison, RL Stein - Journal of the American Chemical Society, 1992 - ACS Publications
… For cis-to-trans prolyl isomerization of Suc-Ala-Gly-Pro-Phe-pNA, the isotope effectfor the … TV-dimethylacetamide; 5, Suc-Ala-Trp-ProPhe-pNA; 6, Suc-Ala-Gly-Pro-Phe-pNA; 7, Gly-Pro; 8…
Number of citations: 124 pubs.acs.org
LG Borosº, B De Corteº, RH Gimiº, JT Welch - Tetrahedron Letters, 1994 - researchgate.net
… that the fluoroolefin is an excellent steric and electronic mimic for the peptide bondº our goal was to synthesize the isosteres 1-(R), 1-(S), 2-(R), 2-(S) of the Suc-Ala-Gly-Pro-Phe-pNA …
Number of citations: 0 www.researchgate.net
B ZENG, JR MACDONALD, GJ BANN… - Biochemical …, 1998 - portlandpress.com
… Only for the suc-Ala-Gly-Pro-Phe-pNa peptide was a more efficient catalysis per domain found than for FKBP12. In contrast, the suc-Ala-Phe-Pro-Phe-pNa peptide shows a 40-fold …
Number of citations: 66 portlandpress.com
L Demange, M Moutiez, C Dugave - Journal of medicinal …, 2002 - ACS Publications
… For this purpose, Suc-Ala-Gly-Pro-Phe-pNA was tested as a ligand of hCyp-18 by fluorescence titration. As expected, the K d was similar to those observed for other Phe-pNA-…
Number of citations: 28 pubs.acs.org
JT Welch, J Lin, LG Boros, B DeCorte, K Bergmann… - 1996 - ACS Publications
… Gly-ψ[CF=C]-Pro dipeptide isosteres were elaborated to provide conformationally constrained analogs of the Suc-Ala-Gly-Pro-Phe-pNA tetrapeptide substrate for cyclophilin. Ala-ψ[CF=…
Number of citations: 8 pubs.acs.org
I Ryu, Y Hayama, A Hirai, N Sonoda… - Journal of the …, 1990 - ACS Publications
… Specific activities were as follows: H3l4CO-Suc-AlaGly-Pro-Phe-pNA, 80 juCi/mg; 3H3CO-Suc-Ala-Gly-(D,D)-Pro-PhepNA, 108 MCi/mg. Cyclophilin fromcalf thymus was purified by the …
Number of citations: 47 pubs.acs.org
RL Stein - Advances in protein chemistry, 1993 - Elsevier
Publisher Summary This chapter describes the mechanism of both enzymatic and non-enzymatic prolyl isomerization. Non-enzymatic prolyl isomerization and rotation about amide …
Number of citations: 231 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.